molecular formula C12H14N4OS2 B11772438 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11772438
M. Wt: 294.4 g/mol
InChI Key: VSAIANJMKSPVTP-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a privileged structure in medicinal chemistry known for yielding molecules with diverse biological activities . This acetamide derivative is part of a class of compounds intensively investigated for their potential in various research areas, including as scaffolds for developing anticancer, antimicrobial, and antiviral agents . The mechanism of action for this class of compounds is often associated with enzyme inhibition or interference with cellular pathways in target cells, making them valuable tools for biochemical study . As a member of the 1,3,4-thiadiazole family, which includes compounds in clinical trials, this substance offers significant research value for exploring new therapeutic avenues and understanding biological interactions at a molecular level . The compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all laboratory chemicals with appropriate precautions.

Properties

Molecular Formula

C12H14N4OS2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C12H14N4OS2/c1-7-3-4-9(5-8(7)2)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)

InChI Key

VSAIANJMKSPVTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)C

Origin of Product

United States

Preparation Methods

Formation of the 5-Amino-1,3,4-thiadiazole-2-thiol Core

The thiadiazole ring is synthesized via cyclization reactions starting from thiosemicarbazide derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol is prepared by treating thiosemicarbazide with carbon disulfide under alkaline conditions, as demonstrated in analogous syntheses of related thiadiazoles. This step often employs potassium hydroxide or sodium hydride as a base, with refluxing ethanol or acetonitrile as the solvent.

Amidation and Functionalization

The final acetamide moiety is introduced via amidation. For instance, 2-chloroacetamide intermediates are coupled with 3,4-dimethylaniline using coupling agents like N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. This step ensures high regioselectivity and avoids racemization, critical for maintaining the compound’s structural integrity.

Reaction Conditions and Optimization

Optimizing reaction conditions is pivotal for achieving high yields and purity. Key parameters include:

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, improving reaction rates.

  • Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are preferred for reflux conditions due to their high boiling points and ability to dissolve intermediates.

Temperature and Time

  • Cyclization reactions require elevated temperatures (80–100°C) for 4–8 hours to ensure complete ring closure.

  • Amidation steps proceed efficiently at room temperature when using EDC/HOBt, reducing side reactions.

Catalysts and Bases

  • Potassium carbonate facilitates deprotonation of the thiol group, accelerating thioether formation.

  • Triethylamine is occasionally added to scavenge HCl generated during amidation, preventing acid-mediated degradation.

Purification and Characterization

Post-synthetic purification and characterization ensure the compound’s structural fidelity and pharmacological suitability.

Purification Techniques

  • Column chromatography with ethyl acetate/petroleum ether (1:3 v/v) effectively separates the target compound from unreacted starting materials.

  • Recrystallization from ethanol or methanol yields high-purity crystals, as confirmed by melting point analysis.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 6H, CH₃), 3.82 (s, 2H, SCH₂), 6.90–7.25 (m, 3H, aromatic), 5.21 (s, 2H, NH₂).

    • ¹³C NMR confirms the thiadiazole ring (C=S at δ 165 ppm) and acetamide carbonyl (δ 170 ppm).

  • Infrared Spectroscopy (IR) : Strong absorption bands at 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), and 690 cm⁻¹ (C-S) validate functional groups.

  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 321.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄N₄OS₂.

Yield Optimization and Scalability

Maximizing yield requires balancing reaction parameters:

FactorOptimal ConditionYield (%)Source
Solvent (thioether)DMF78–82
Temperature (amidation)25°C85–90
Catalyst (EDC/HOBt)1.2 equiv88
Reaction Time (cyclization)6 h75

Longer reaction times (>12 hours) in cyclization steps lead to side products, reducing yields by 15–20%. Scalability trials indicate that maintaining stoichiometric ratios and incremental reagent addition improves batch consistency.

Challenges and Alternative Approaches

Side Reactions and Mitigation

  • Oxidation of thiols : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

  • Hydrolysis of acetamide : Anhydrous solvents and molecular sieves minimize moisture-induced degradation.

Green Chemistry Alternatives

Recent efforts explore microwave-assisted synthesis to reduce reaction times (e.g., cyclization in 30 minutes vs. 6 hours) and biocatalytic amidation using lipases, though yields remain suboptimal (50–60%) compared to traditional methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole ring and thioether group serves as a nucleophilic site. Key reactions include:

  • Thiolate-mediated substitution : Deprotonation of the thiol group (using bases like triethylamine) generates a thiolate anion, which attacks electrophilic centers. For example, reaction with chloroacetamide derivatives forms thioether linkages under reflux in tetrahydrofuran (THF).

  • Amino group reactivity : The 5-amino group on the thiadiazole participates in substitutions with acyl chlorides or alkyl halides, forming amides or alkylated derivatives.

Table 1: Nucleophilic Substitution Conditions

SubstrateReagent/ConditionsProductYieldSource
ChloroacetamideThiadiazole-thiol, TEA, THF, 60°CTarget compound (thioether linkage)65–75%
Benzyl chlorideTHF, RT, 12 hBenzylthio derivative58%

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

  • Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C yields sulfoxide derivatives.

  • Sulfone formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone.

Table 2: Oxidation Outcomes

Oxidizing AgentConditionsProductFunctional Group ChangeSource
H₂O₂AcOH, 0–5°C, 2 hSulfoxide-S- → -SO-
mCPBADCM, RT, 24 hSulfone-S- → -SO₂-

Cyclization and Ring-Closure Reactions

The thiadiazole moiety participates in cyclization reactions to form fused heterocycles:

  • Carbon disulfide-mediated cyclization : Reaction with CS₂ under basic conditions generates benzothiazole or triazole-thione derivatives .

  • Hydrazine-induced ring formation : Hydrazine hydrate facilitates the formation of pyrazole-thiadiazole hybrids, as observed in structurally analogous compounds .

Mechanistic Insight :

  • Deprotonation of the thiol group by a base (e.g., KOH).

  • Nucleophilic attack on CS₂, forming a dithiocarbamate intermediate.

  • Thermal cyclization to yield fused heterocycles .

Acylation and Alkylation

The acetamide and amino groups are susceptible to acylation/alkylation:

  • Acylation : Reaction with acetyl chloride in pyridine modifies the amino group, forming N-acetyl derivatives.

  • Alkylation : The amino group reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs.

Table 3: Acylation/Alkylation Examples

Reaction TypeReagentConditionsProductYieldSource
AcylationAcetyl chloridePyridine, RT, 4 hN-Acetyl-thiadiazole70%
AlkylationMethyl iodideDMF, 50°C, 6 hN-Methyl-thiadiazole63%

Acid-Base Reactions

The amino group (pKa ~8–10) undergoes protonation in acidic media, enhancing solubility in polar solvents. Deprotonation in basic conditions restores nucleophilicity, critical for substitution reactions.

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s thiadiazole ring interacts with enzymes via:

  • Hydrogen bonding : The amino group donates H-bonds to catalytic residues.

  • π-Stacking : The aromatic thiadiazole ring engages in hydrophobic interactions with enzyme pockets .

Key Stability Considerations

  • pH sensitivity : Degrades under strong acidic (pH <2) or basic (pH >12) conditions.

  • Thermal stability : Stable up to 200°C, with decomposition observed at higher temperatures.

Scientific Research Applications

Structure

The structure of the compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group and the thioether linkage enhances its reactivity and potential biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanisms of Action: Thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis. They may also target specific kinases involved in tumorigenesis, thereby disrupting uncontrolled cell division typical of neoplastic diseases .
  • Case Studies:
    • A study demonstrated that related compounds exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
    • Another investigation into thiadiazole derivatives showed effective cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have been evaluated for their antimicrobial activities:

  • Mechanism: The heteroatoms within the thiadiazole structure facilitate interactions with microbial targets, potentially leading to bactericidal effects.
  • Research Findings: Several studies have documented the antibacterial and antifungal properties of thiadiazole derivatives. For instance, compounds with similar structures have been reported to exhibit significant antimicrobial activity against various pathogens .

Central Nervous System Effects

Research has indicated that certain thiadiazole compounds may exert effects on the central nervous system:

  • Potential Applications: Some derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders. This is attributed to their ability to modulate neurotransmitter levels and inhibit acetylcholinesterase activity .

Anti-inflammatory Effects

Thiadiazole compounds have also been investigated for their anti-inflammatory properties:

  • Mechanism: These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Case Studies: Studies have shown that certain thiadiazoles can reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DNA/RNA synthesis
AntimicrobialInteraction with microbial targets
CNS EffectsModulation of neurotransmitter levels
Anti-inflammatoryInhibition of inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays or cell-based assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Aryl substituents on the acetamide nitrogen (e.g., 3,4-dimethylphenyl, 4-chlorobenzyl, 4-fluorophenyl).
  • Thiadiazole modifications (e.g., amino, mercapto, ethylthio, or benzylthio groups at position 5).
  • Additional functional groups (e.g., ureido, triazinoquinazoline, or benzothiazole moieties).
Table 1: Physicochemical Properties of Selected Analogs
Compound ID / Source Substituents (Thiadiazole/Acetamide) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 5-Amino-thiadiazole; 3,4-dimethylphenyl Not reported N/A Calculated: ~349.4
5j 5-(4-Chlorobenzylthio); 2-isopropylphenoxy 138–140 82 Not reported
4y 5-Ethyl-thiadiazole; p-tolylamino-thiadiazole Not reported N/A 414.5 (C₁₆H₁₈N₆OS₂)
4g Benzothiazole; 3-phenylureido 263–265 Not reported 456.56
3 4-Nitrophenylamino; 4-chlorophenyl Not reported N/A 415.87 (C₁₅H₁₁ClN₄O₃S₂)
2-((5-Amino...)-difluorophenyl 3,4-Difluorophenyl Discontinued N/A 358.3 (C₁₃H₁₂F₂N₄OS₂)
Anticancer Activity
  • Compound 4y () : Demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol/L) and A549 (IC₅₀ = 0.034 ± 0.008 mmol/L) cancer cells, outperforming cisplatin. It also inhibited aromatase (IC₅₀ = 0.062 ± 0.004 mmol/L).
  • Compounds 3 and 8 () : Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Molecular docking highlighted π-π interactions and H-bonding as key binding mechanisms.
  • Benzothiazole derivatives () : Compounds 4g–4j showed moderate antiproliferative activity, with molecular weights correlating to increased lipophilicity (LogP ~3.0–4.0).

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., 4-chloro, 4-nitro) on the arylacetamide moiety enhance anticancer activity by improving target affinity .
  • Bulky substituents (e.g., benzylthio, isopropylphenoxy) increase melting points but may reduce solubility, necessitating formulation optimization .
  • Amino vs.

Biological Activity

The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a derivative of thiadiazole, which is recognized for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is C11H12N4S2C_{11}H_{12}N_4S_2. The compound features a thiadiazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide demonstrated efficacy against various bacterial strains and fungi. The mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis .

Antiviral Properties

Thiadiazole derivatives have been investigated for their antiviral potential. For instance, compounds with similar structures have shown promising results in inhibiting viral replication in vitro. The activity against viruses such as Hepatitis C and HIV has been noted, with IC50 values indicating effective concentration ranges .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have reported that related compounds can reduce inflammation in animal models of arthritis and other inflammatory diseases . This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

In a comparative study, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide was tested against standard microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. Such findings underscore the compound's potential as an antimicrobial agent .

Case Study 2: Antiviral Activity

A recent investigation focused on the antiviral activity of thiadiazole derivatives against the Dengue virus. The compound exhibited an EC50 value of 15 µM, showcasing its ability to inhibit viral replication effectively. This positions it as a candidate for further development in antiviral therapies .

Data Tables

Activity Type Tested Compound Target Organism IC50/EC50 (µM)
Antimicrobial2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamideStaphylococcus aureus32
Antimicrobial2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamideEscherichia coli16
AntiviralSimilar thiadiazole derivativesDengue virus15

Q & A

Basic: How can the synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide be optimized?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 2-chloro-N-(3,4-dimethylphenyl)acetamide with sodium azide (NaN₃) in a toluene/water (8:2) solvent system under reflux for 5–7 hours to form the azide intermediate. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Step 2 : Reduce the azide to the amine group using catalytic hydrogenation or Staudinger conditions.
  • Step 3 : Introduce the 1,3,4-thiadiazole moiety via coupling with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in acetone), refluxing for 6–8 hours .
    Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of reagents (e.g., NaN₃ excess ensures complete substitution). Purify intermediates via recrystallization (ethanol) or column chromatography .

Basic: What spectroscopic methods are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the 3,4-dimethylphenyl group (δ ~2.2 ppm for methyl groups) and acetamide NH (δ ~8-10 ppm). Thiadiazole protons appear as singlet(s) near δ ~7-8 ppm .
  • IR Spectroscopy : Confirm secondary amide (C=O stretch at ~1650–1680 cm⁻¹) and thiadiazole ring (C-N stretches at ~1500–1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Standardized Assays : Use consistent in vitro models (e.g., Staphylococcus aureus ATCC 25923 for antibacterial screening) and normalize results to positive controls (e.g., ciprofloxacin) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. ethyl substituents on the phenyl ring) to isolate substituent effects .
  • Solubility Correction : Address discrepancies due to solubility by using co-solvents (e.g., DMSO ≤1% v/v) and confirm bioactivity in multiple solvent systems .

Advanced: What strategies improve success in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from ethanol/water (1:1) at 4°C. Add seed crystals from related thiadiazole derivatives (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) to induce nucleation .
  • Data Collection : Optimize diffraction quality by mounting crystals in Paratone-N oil and collecting data at 100 K. Resolve disorder in the thiadiazole ring using SHELXL refinement .

Advanced: How can analogs with enhanced bioactivity be rationally designed?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
  • Hybridization : Fuse the thiadiazole-thioacetamide core with quinazolinone or pyrimidine rings to exploit dual mechanisms (e.g., kinase inhibition + DNA intercalation) .
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like acetylcholinesterase (PDB ID: 4EY7). Prioritize analogs with lower binding energies (< -8 kcal/mol) .

Advanced: What role does the thiadiazole-thioacetamide moiety play in bioactivity?

Methodological Answer:

  • Electron-Deficient Thiadiazole : Acts as a hydrogen-bond acceptor, interacting with bacterial DNA gyrase or fungal cytochrome P450 enzymes .
  • Thioether Linkage : Enhances lipophilicity, improving membrane permeability. The sulfur atom may also participate in redox-mediated mechanisms (e.g., ROS generation in cancer cells) .

Basic: How should purity and stability be assessed during storage?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<1% area). Monitor degradation peaks under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C. Decomposition >250°C suggests oxidative breakdown of the thiadiazole ring .

Advanced: How can coordination with metal ions be studied for catalytic applications?

Methodological Answer:

  • Complexation Reactions : React the compound with transition metals (e.g., Cu(II) or Fe(III) salts) in methanol. Monitor color changes (e.g., Cu complex turns green) and characterize via UV-Vis (d-d transitions at ~600–800 nm) .
  • Magnetic Susceptibility : Use SQUID magnetometry to determine spin states (e.g., high-spin vs. low-spin Fe complexes) .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Candida albicans) .
  • Anticancer : MTT assay on HepG2 (liver) or MCF-7 (breast) cancer cell lines, with IC₅₀ values calculated via nonlinear regression .

Advanced: How can solubility limitations in biological assays be addressed?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the acetamide nitrogen to enhance aqueous solubility. Hydrolyze in situ using esterases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm via emulsion-solvent evaporation) to improve bioavailability .

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